molecular formula C6H4N4 B14739339 Pyrido[2,3-d][1,2,3]triazine CAS No. 6133-40-0

Pyrido[2,3-d][1,2,3]triazine

Katalognummer: B14739339
CAS-Nummer: 6133-40-0
Molekulargewicht: 132.12 g/mol
InChI-Schlüssel: KNCXKNGZYFKVMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrido[2,3-d][1,2,3]triazine is a heterocyclic compound that consists of a pyridine ring fused with a triazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pyrido[2,3-d][1,2,3]triazine can be synthesized through various methods. One common approach involves the cyclization of N-cyclohexyl derivatives with cyanoacetamide, followed by acylation or thioacylation processes and intramolecular heterocyclization . Another method includes the use of dicationic molten salts as catalysts under solvent-free conditions or in ethanol as a green solvent . These methods typically yield high purity products with good efficiency.

Industrial Production Methods

Industrial production of this compound often involves scalable synthetic routes that ensure high yield and purity. The use of environmentally friendly catalysts and solvents is preferred to minimize the environmental impact. The reaction conditions are optimized to achieve maximum efficiency and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrido[2,3-d][1,2,3]triazine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce reduced derivatives with different functional groups.

Wirkmechanismus

The mechanism by which pyrido[2,3-d][1,2,3]triazine exerts its effects often involves the inhibition of specific enzymes or receptors. For example, it can inhibit protein kinases, which are essential for cell growth and proliferation . The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting the growth of cancer cells.

Vergleich Mit ähnlichen Verbindungen

Pyrido[2,3-d][1,2,3]triazine can be compared with other similar compounds such as pyridazine and pyrimidine derivatives. These compounds share similar structural features but differ in their chemical properties and applications . For instance:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties and ability to undergo diverse reactions make it a valuable building block in synthetic chemistry. Ongoing research continues to explore its full potential in medicine, biology, and materials science.

Eigenschaften

CAS-Nummer

6133-40-0

Molekularformel

C6H4N4

Molekulargewicht

132.12 g/mol

IUPAC-Name

pyrido[2,3-d]triazine

InChI

InChI=1S/C6H4N4/c1-2-5-4-8-10-9-6(5)7-3-1/h1-4H

InChI-Schlüssel

KNCXKNGZYFKVMP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=NN=C2N=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.